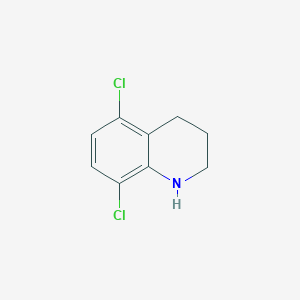

5,8-Dichloro-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFUXGKYUJDRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to its parent tetrahydroquinoline.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 1,2,3,4-Tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5,8-Dichloro-1,2,3,4-tetrahydroquinoline has shown promise in various therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways. Research has demonstrated its potential to induce apoptosis in certain cancer cell lines .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacterial strains. This suggests its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : It has been identified as a reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), which could have implications for treating conditions related to catecholamine dysregulation .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds due to its unique structural features that allow for various functional group modifications.

- Heterocyclic Chemistry : The compound's structure makes it a valuable building block in the synthesis of heterocyclic compounds which are prevalent in pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Study on Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Antimicrobial Efficacy Assessment

Research conducted on various bacterial strains revealed that this compound displayed potent antimicrobial activity comparable to established antibiotics. This study suggests its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of tetrahydroquinolines are heavily influenced by substituent type, number, and position. Below is a comparative analysis with key analogues:

Key Observations :

- Halogen vs. Oxygenated Substituents : Chlorine substituents (e.g., 5,8-dichloro) increase lipophilicity and metabolic stability compared to hydroxyl or methoxy groups, which improve water solubility but may reduce membrane permeability .

- Positional Effects : The 5,8-dichloro configuration avoids steric clashes seen in 3,4-diaryl derivatives (e.g., 5-hydroxy-7-methoxy-3,4-diphenyl), enabling better target engagement in planar binding pockets .

Challenges :

Pharmacological Activity

Activity Trends :

Physical and Analytical Data

Stability and Reactivity

- Oxidation Sensitivity: Tetrahydroquinolines are prone to oxidation; 1,2,3,4-tetrahydroquinoline oxidizes to quinoline under CuCl2/O2 (41% yield) . Chlorine substituents may slow oxidation by deactivating the ring.

- Thermal Stability : Methoxy and hydroxyl groups reduce thermal stability compared to halogenated derivatives .

Biological Activity

5,8-Dichloro-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure characterized by the presence of two chlorine atoms at the 5 and 8 positions of the quinoline ring. Its molecular formula is with a molecular weight of approximately 215.07 g/mol. This structural configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Notably:

- Enzyme Inhibition : The compound has been identified as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme critical for catecholamine metabolism. Research indicates that it exhibits an IC₅₀ value in the low nanomolar range (as low as 3 nM), indicating strong binding affinity to the enzyme .

- Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter systems by modulating adrenergic receptors and catecholamine signaling pathways. This modulation can have implications for treating neurological disorders .

Biological Activity and Pharmacological Applications

This compound has shown promise in various pharmacological applications:

- Antitumor Activity : In vitro studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antitumor effects. For instance, compounds derived from this structure have shown IC₅₀ values lower than those of established chemotherapeutics like Doxorubicin .

- Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated against various cell lines. Preliminary findings indicate low toxicity levels in mammalian cells while maintaining effective biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 7,8-Dichloro-1,2,3,4-tetrahydroquinoline | C₉H₈Cl₂N | Potent reversible inhibitor of PNMT |

| 5-Chloro-1,2,3,4-tetrahydroquinoline | C₉H₈ClN | Lacks one chlorine atom; studied for similar effects |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | C₉H₈BrN | Bromine substitution; varied reactivity profiles |

This table highlights how slight modifications in structure can lead to significant differences in biological activity and therapeutic potential.

Study on Antitumor Activity

A study conducted on novel tetrahydroquinoline derivatives revealed that several compounds exhibited potent antitumor activity with IC₅₀ values ranging from 2.5 to 12.5 µg/mL. These compounds demonstrated efficacy superior to Doxorubicin in specific cancer models .

Neurotransmitter Interaction Study

Research focused on the interaction of this compound with adrenergic receptors indicated that it can effectively modulate catecholamine signaling pathways. This modulation suggests potential applications in treating conditions like anxiety and depression .

Q & A

Q. What are the most efficient synthetic routes for preparing 5,8-dichloro-1,2,3,4-tetrahydroquinoline derivatives?

The synthesis of substituted tetrahydroquinolines often involves regioselective cyclization or catalytic intramolecular reactions. For example, bifunctional derivatives can be synthesized via intramolecular cyclization of intermediates like N,N'-di(3-chloro-2-hydroxypropyl)-N,N'-di(2-naphthyl)-1,4-diaminobenzene, where aliphatic side chains undergo electrophilic attack to form fused tetrahydroquinoline rings . Green methods using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts have also been developed, offering high yields (>90%) and reusability (5 cycles with minimal activity loss) .

Q. How can green chemistry principles be applied to synthesize 1,2,3,4-tetrahydroquinoline derivatives?

A sustainable approach involves replacing toxic metal catalysts with acidic ionic liquids . For instance, 2-(phenylamino)ethanol reacts with unsaturated ketones in the presence of [NMPH]H₂PO₄ to yield N-hydroxyethyl-substituted derivatives. This method avoids hazardous reagents, achieves near-quantitative conversions, and aligns with green chemistry metrics (low E-factor, high atom economy) .

Q. What analytical techniques are critical for characterizing this compound isomers?

- NMR spectroscopy : Distinguishes cis/trans isomers via coupling constants and NOE correlations.

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

- GC-MS/HPLC : Monitors reaction progress and purity, especially for chlorinated byproducts .

Advanced Research Questions

Q. How do catalyst design and reaction conditions influence the dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline?

The Fe-ISAS/CN catalyst (atomically dispersed Fe on N-doped carbon) achieves 100% conversion and selectivity in dehydrogenation to quinoline under mild conditions. Key factors include:

Q. What strategies address contradictions in regioselectivity during tetrahydroquinoline synthesis?

Regioselectivity challenges arise in cyclization steps (e.g., competing o-/p-attack on aromatic rings). Solutions include:

- Substituent engineering : Electron-withdrawing groups (e.g., Cl at C5/C8) direct cyclization via steric and electronic effects .

- Computational modeling : DFT studies predict transition-state energies to optimize reaction pathways .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor intramolecular over intermolecular pathways .

Q. How can isomer separation be improved for cis/trans-5,8-dichloro-1,2,3,4-tetrahydroquinoline mixtures?

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Rh(I)-DuPHOS complexes achieves enantiomeric excess >95% .

- Crystallization-induced diastereomer separation : Diastereomeric salt formation with tartaric acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.